
4-三氟甲基伞形酮-β-D-葡萄糖醛酸钾盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is a potent fluorescent substrate used in biomedicine to identify certain enzymes involved in drug metabolism. It specifically detects β-glucuronidase activity, an enzyme associated with various drug and disease metabolisms.
科学研究应用
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and reaction mechanisms.
Biology: Employed in the detection and quantification of β-glucuronidase activity in various biological samples.
Medicine: Utilized in diagnostic assays to monitor enzyme activity related to drug metabolism and disease states.
Industry: Applied in quality control processes to ensure the proper functioning of enzymatic reactions in pharmaceutical production
作用机制
Target of Action
The primary target of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of various drugs and diseases .
Mode of Action
4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt acts as a fluorescent substrate for β-glucuronidase . When the enzyme acts on this compound, it cleaves the glucuronide moiety, resulting in the release of a fluorescent product. This fluorescence can be detected and measured, providing a means of quantifying the activity of β-glucuronidase .
Biochemical Pathways
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt is primarily involved in the glucuronidation pathway . This is a part of phase II drug metabolism, where glucuronic acid is attached to various substances for detoxification and excretion from the body. β-glucuronidase reverses this process by removing the glucuronic acid, and its activity can thus influence the metabolism and efficacy of various drugs .
Pharmacokinetics
Its solubility in dmso suggests that it may have good bioavailability. The compound is typically stored at -20°C , indicating that it may be stable under a range of conditions.
Result of Action
The action of 4-Trifluoromethylumbelliferyl β-D-glucuronide potassium salt results in the production of a fluorescent compound that can be detected and measured . This allows for the quantification of β-glucuronidase activity, which can be useful in various biomedical applications, including the study of drug metabolism .
准备方法
The preparation of 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt involves several synthetic routes and reaction conditions. The compound is synthesized by conjugating the b-D-glucuronide moiety with 4-trifluoromethylumbelliferone. The reaction typically involves the use of organic solvents and catalysts to facilitate the conjugation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product.
化学反应分析
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by β-glucuronidase to release 4-trifluoromethylumbelliferone, which is fluorescent.
Oxidation and Reduction:
Substitution: The trifluoromethyl group can participate in substitution reactions, although this is less common due to its stability.
Common reagents and conditions used in these reactions include aqueous buffers, organic solvents, and specific enzymes like β-glucuronidase. The major product formed from the hydrolysis reaction is 4-trifluoromethylumbelliferone.
相似化合物的比较
4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt is unique due to its trifluoromethyl group, which enhances its stability and fluorescence properties. Similar compounds include:
4-Methylumbelliferyl-β-D-glucuronide: Another fluorogenic substrate used to detect β-glucuronidase activity, but with a methyl group instead of a trifluoromethyl group.
4-Trifluoromethylumbelliferyl glucuronide: A closely related compound with similar applications but may differ in specific properties and uses.
These compounds share similar applications but differ in their chemical structures and specific properties, making 4-Trifluoromethylumbelliferyl beta-D-glucuronide potassium salt a valuable tool in various scientific fields.
属性
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O9.K/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25;/h1-4,10-13,15,21-23H,(H,24,25);/q;+1/p-1/t10-,11-,12+,13-,15+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROVWIJDQMPRU-KSOKONAESA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)OC(=O)C=C2C(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3KO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
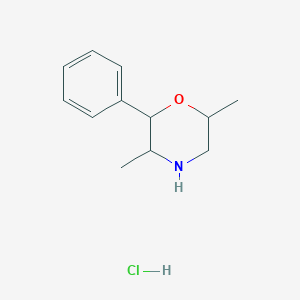
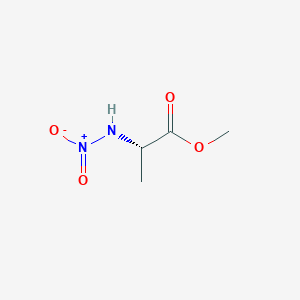
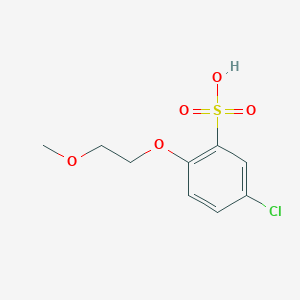
![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B1147264.png)
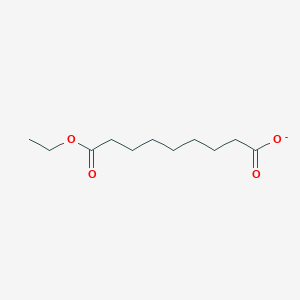

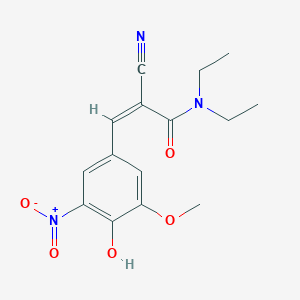
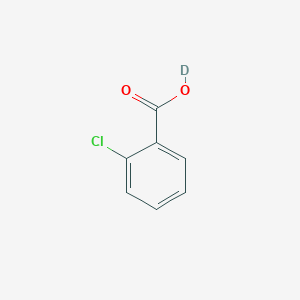
![(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaethoxy-5,10,15,20,25,30-hexakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane](/img/structure/B1147276.png)
![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)
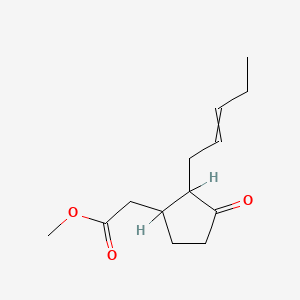
![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)
